molecular formula C9H11BrFNO B15323097 1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol

1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol

Cat. No.: B15323097
M. Wt: 248.09 g/mol
InChI Key: DPQDFHFBAIYELH-UHFFFAOYSA-N
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Description

1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol is an organic compound that features a unique combination of amino, bromo, and fluoro functional groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol typically involves the reduction of 4-bromo-3-fluorobenzaldehyde followed by amination. The reaction conditions need to be carefully controlled to ensure high purity and yield of the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in various interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

  • ®-1-((4-amino-2-bromo-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol
  • 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol

Comparison: 1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-amino-3-(5-bromo-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrFNO/c10-7-1-2-9(11)6(3-7)4-8(13)5-12/h1-3,8,13H,4-5,12H2

InChI Key

DPQDFHFBAIYELH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(CN)O)F

Origin of Product

United States

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